molecular formula C6H6BrCl2N B575888 2-Bromo-6-(chloromethyl)pyridine hydrochloride CAS No. 188637-69-6

2-Bromo-6-(chloromethyl)pyridine hydrochloride

Cat. No.: B575888
CAS No.: 188637-69-6
M. Wt: 242.925
InChI Key: YUADUYQBMVFPNE-UHFFFAOYSA-N
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Description

2-Bromo-6-(chloromethyl)pyridine hydrochloride is a heterocyclic organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, substituted with bromine and chloromethyl groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(chloromethyl)pyridine hydrochloride typically involves the halogenation of 2,6-dichloropyridine. One common method includes the bromination of 2,6-dichloropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to obtain the desired compound in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromine or chloromethyl groups can lead to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-6-(chloromethyl)pyridine, while reduction with LiAlH4 can produce 2-bromo-6-(methyl)pyridine.

Scientific Research Applications

2-Bromo-6-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(chloromethyl)pyridine hydrochloride involves its reactivity towards nucleophiles and electrophiles. The bromine and chloromethyl groups act as reactive sites, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Similar in structure but with a methyl group instead of a chloromethyl group.

    2,6-Dibromopyridine: Contains two bromine atoms instead of a bromine and a chloromethyl group.

    2-Chloro-6-(bromomethyl)pyridine: Similar but with the positions of bromine and chlorine swapped.

Uniqueness

2-Bromo-6-(chloromethyl)pyridine hydrochloride is unique due to its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs. The presence of both bromine and chloromethyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-6-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUADUYQBMVFPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697209
Record name 2-Bromo-6-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188637-69-6
Record name 2-Bromo-6-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-6-(hydroxymethyl)pyridine (0.54 g, 2.87 mmol) in dry CH2Cl2 (10 mL) at 0° C. under N2 in a 25 mL round-bottomed flask equipped with a magnetic stirrer was added dropwise SOCl2 (4.2 mL, 57.90 mmol) and the mixture was stirred for 2 h at RT. The volatiles were then removed at 40° C. under vacuum and the residue was taken up in CHCl3 (20 mL) before concentration back to dryness at 40° C. under vacuum (done twice) to give 2-bromo-6-(chloromethyl)pyridine hydrochloride CCH 34150-1 as a brown solid (0.65 g, 93% yield).
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two

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